molecular formula C16H19ClN2O2 B13371477 N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

Cat. No.: B13371477
M. Wt: 306.79 g/mol
InChI Key: BWHTXUCMKWQCDJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is a tertiary amine featuring a chloro-methoxybenzyl group and a pyridinyloxypropyl substituent. Its synthesis typically involves nucleophilic substitution reactions, as evidenced by analogous compounds in the provided literature. For instance, halogen exchange reactions (e.g., bromide-to-chloride substitution in acetonitrile with tetraethylammonium chloride) are common for synthesizing chloro-substituted amines . Structural characterization of such compounds relies on NMR, IR, MS, and elemental analysis .

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-2-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C16H19ClN2O2/c1-12(21-16-5-3-4-8-19-16)10-18-11-13-6-7-15(20-2)14(17)9-13/h3-9,12,18H,10-11H2,1-2H3

InChI Key

BWHTXUCMKWQCDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OC)Cl)OC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzyl chloride and 2-(2-pyridinyloxy)propylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine (7c)

  • Structure : Similar backbone but replaces methoxy with a second chlorobenzyl group and includes an iodo substituent.
  • Synthesis Yield : 82% via halogen exchange .
  • Physical Properties : Colorless oil; characterized by NMR and MS .
  • Key Difference : The iodo substituent may reduce stability compared to the chloro analog due to weaker C–I bonds.

N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine (7d)

  • Structure: Shares the methoxybenzyl group but includes a phenoxypropyl chain.
  • Synthesis Yield : 79% .
  • Application : Serves as a precursor for fluoro derivatives (e.g., 2-fluoro-3-aryloxypropylamines) via TBAF-mediated fluorination .

Morpholinyl-Substituted Amines

N-{4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-3-(morpholin-4-yl)propan-1-amine

  • Structure : Incorporates a morpholinylpropyl chain and a 6-chloropyridinyl methoxy group.
  • Molecular Formula : C₂₁H₂₈ClN₃O₃; molecular weight 405.92 .

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

  • CAS : 1153383-86-6.
  • Applications : Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity from the morpholine ring .

Pyrimidine and Pyrazole Derivatives

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Synthesis Yield : 17.9% via copper-catalyzed coupling .
  • Physical Properties : Yellow solid, m.p. 104–107°C; characterized by HRMS (m/z 215 [M+H]⁺) .

1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Pyrazolopyrimidine core with a chlorobenzyl group.
  • Applications : Targets kinase enzymes due to its heterocyclic scaffold .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Physical State Notable Data Reference
Target Compound Tertiary amine 3-Chloro-4-methoxybenzyl, pyridinyloxy N/A Likely oily Analogous synthesis routes
N-Benzyl-N-(4-chlorobenzyl)-amine (7c) Tertiary amine 4-Chlorobenzyl, iodo, 4-chlorophenoxy 82 Colorless oil NMR, MS confirmed
N-{4-[(6-Cl-pyridinyl)methoxy]-benzyl}amine Tertiary amine 6-Chloropyridinyl, morpholinylpropyl N/A Solid MW 405.92
N-Cyclopropyl-3-methyl-pyrazole-4-amine Pyrazole Cyclopropyl, pyridinyl 17.9 Yellow solid m.p. 104–107°C; HRMS m/z 215

Key Research Findings

  • Synthetic Efficiency : Chloro and methoxy-substituted benzylamines (e.g., 7c, 7d) exhibit higher yields (79–82%) compared to heterocyclic derivatives (e.g., pyrazole analogs at 17.9%) due to fewer side reactions .
  • Bioactivity Clues : Morpholinyl and pyridinyloxy groups enhance solubility and target engagement, as seen in kinase inhibitors .

Biological Activity

N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzyl moiety substituted with chlorine and methoxy groups, alongside a pyridinyloxypropylamine fragment.

PropertyValue
Molecular FormulaC16H20ClN2O2
Molecular Weight306.79 g/mol
IUPAC NameN-(3-chloro-4-methoxyphenyl)methyl-2-pyridin-2-yloxypropylamine
Canonical SMILESCCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as a ligand in various biochemical assays, potentially modulating the activity of these targets.

Potential Interactions:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in pain perception and inflammation.
  • Enzyme Modulation : It could inhibit or activate enzymes critical for metabolic processes, affecting cellular functions.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities, particularly in the context of pain management and anti-inflammatory effects.

Case Studies

  • Pain Management : In preclinical models, compounds similar to this compound have shown efficacy in reducing behavioral responses to neuropathic pain, suggesting potential applications in treating chronic pain conditions.
  • Anti-inflammatory Effects : Studies have demonstrated that related compounds can significantly reduce inflammation markers in animal models of arthritis, indicating a possible therapeutic role for the compound in inflammatory diseases.

Research Findings

Recent studies have explored the pharmacological profile of this compound:

  • In Vitro Studies : High-throughput screening has identified the compound as a potential inhibitor of specific pain-related pathways.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced pain sensitivity and lower levels of inflammatory cytokines compared to control groups.

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